molecular formula C15H14ClN B3372229 Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- CAS No. 88450-61-7

Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-

Cat. No.: B3372229
CAS No.: 88450-61-7
M. Wt: 243.73 g/mol
InChI Key: BYMDTJKFACBBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-: is an organic compound with the molecular formula C14H12ClN It is a derivative of benzenamine, featuring a chloro and methyl group on the benzene ring, and a methylene bridge connecting to another methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- typically involves the reaction of 3-chloro-4-methylbenzenamine with 4-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the two aromatic rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.

    Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide or amine groups replace the chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions, amines, typically under reflux conditions.

Major Products Formed:

    Oxidation: Quinones, oxidized aromatic compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- is utilized in the production of specialty chemicals, including polymers and resins. Its unique structural properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Benzenamine, 3-chloro-4-methyl-
  • Benzenamine, N-[(4-methylphenyl)methylene]-
  • Benzenamine, 4-chloro-N-methyl-

Uniqueness: Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- is unique due to the presence of both a chloro and methyl group on the benzene ring, along with a methylene bridge connecting to another methylphenyl group. This combination of functional groups and structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN/c1-11-3-6-13(7-4-11)10-17-14-8-5-12(2)15(16)9-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMDTJKFACBBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402262
Record name Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88450-61-7
Record name Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-METHYL-N-(4-METHYLBENZYLIDENE)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-
Reactant of Route 5
Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.